molecular formula C22H24N4O3S B2776273 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797326-58-9

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2776273
CAS RN: 1797326-58-9
M. Wt: 424.52
InChI Key: CPRDQSBNUBCXOJ-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds containing a sulfonamido moiety, similar to the specified chemical, have been synthesized with the intention to serve as antibacterial agents. For example, novel heterocyclic compounds with a sulfonamido moiety have demonstrated significant antibacterial activity, indicating their potential as effective treatments against bacterial infections (Azab, Youssef, & El‐Bordany, 2013). Additionally, sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Anticancer Research

Sulfonamide derivatives have also been explored for their potential anticancer properties. Synthesis and molecular docking studies against dihydrofolate reductase of novel pyridin-N-ethyl-N-methylbenzenesulfonamides have indicated efficient anticancer and antimicrobial agents, with certain compounds exhibiting better activity than doxorubicin against MCF-7 cell lines (Debbabi, Bashandy, Al-Harbi, Aljuhani, & Al-Saidi, 2017). Additionally, the synthesis of novel sulfonamide derivatives has been evaluated for their in-vitro anticancer activity against human tumor liver cell lines, demonstrating higher activity than doxorubicin for several compounds (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Hybrid Compounds for Diverse Biological Activities

Sulfonamides form an important class of drugs possessing various pharmacological activities. Recent advances in designing and developing two-component sulfonamide hybrids have shown significant biological activities, highlighting the versatility of sulfonamide-based compounds in therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

properties

IUPAC Name

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-30(28,17-8-9-21-16(15-17)10-14-29-21)24-12-13-26-20-7-2-1-5-18(20)22(25-26)19-6-3-4-11-23-19/h3-4,6,8-9,11,15,24H,1-2,5,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRDQSBNUBCXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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